3,4-Dicloropiridina

Descripción general

Descripción

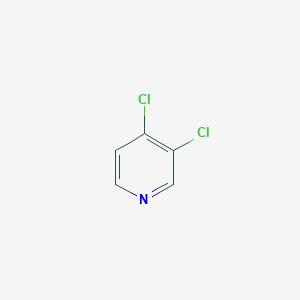

3,4-Dichloropyridine (3,4-DCP) is an organochlorine compound, which is a colorless, volatile liquid with a pungent odor. It is a synthetic chemical used in a variety of industries, including pharmaceuticals, agrochemicals, and plastics. 3,4-DCP has been studied extensively in the laboratory and has been found to have a wide range of applications.

Aplicaciones Científicas De Investigación

Intermediario en Reacciones Químicas

La 3,4-Dicloropiridina se utiliza como intermediario en muchas reacciones químicas . Es un derivado de cloro de la piridina y se utiliza principalmente en el desarrollo de productos farmacéuticos, agroquímicos y complejos metálicos .

Síntesis de Fungicidas e Insecticidas

En el negocio agrícola, la this compound se utiliza para producir fungicidas e insecticidas . Esto es particularmente importante para proteger los cultivos y garantizar la seguridad alimentaria.

Producción de Antihistamínicos y Antiarrítmicos

La this compound se utiliza en la producción de antihistamínicos y antiarrítmicos para uso medicinal . Estas son cruciales para el tratamiento de alergias y trastornos del ritmo cardíaco, respectivamente.

Instalación de Sal de Fosfonio

Se ha introducido un proceso conocido como "instalación de sal de fosfonio" para instalar fosfinas heterocíclicas en la posición 4 de la piridina como sales de fosfonio y luego reemplazarlas con nucleófilos de haluro . Esta estrategia es efectiva para la halogenación en etapas tardías de productos farmacéuticos complicados .

Sustitución Electrofílica

Para la this compound, los resultados muestran que el sitio C6 es favorecido hacia la sustitución electrofílica mientras que el ataque nucleofílico ocurre en C2, C4 y C5 con preferencia en C4 y posibilidad casi igual en C2 y C5 . Esta propiedad es útil en varios procesos de síntesis química.

Síntesis de Derivados de Piridina

Cuando se agregan nucleófilos a la this compound, el heterociclo se transforma en derivados de piridina con el segundo y cuarto carbonos reemplazados . Esto es útil en la síntesis de una amplia gama de compuestos.

Safety and Hazards

3,4-Dichloropyridine is harmful if swallowed or in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, eye protection, and face protection should be worn when handling it .

Direcciones Futuras

Mecanismo De Acción

Target of Action

3,4-Dichloropyridine is a dichlorinated pyridine, a versatile building block in the preparation of 3,4-substituted pyridine compounds It’s known that chloropyridines are used as intermediates in many chemical reactions .

Mode of Action

The mode of action of 3,4-Dichloropyridine is largely dependent on the specific chemical reactions it is involved in. As an intermediate, it can participate in various reactions, contributing to the formation of complex molecules. For instance, it can be involved in the late-stage halogenation of complicated pharmaceuticals .

Biochemical Pathways

It’s known that chloropyridines can be used in the development of pharmaceuticals, agrochemicals, and metal complexes . For example, a 3,4,5-trisubstituted pyridine has been used in a high-throughput cell-based reporter assay of WNT pathway activity .

Propiedades

IUPAC Name |

3,4-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N/c6-4-1-2-8-3-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPYQKNNUHPTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371114 | |

| Record name | 3,4-Dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55934-00-4 | |

| Record name | 3,4-Dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis of 2-amino-4-chloropyridine described in the first research paper?

A1: The paper highlights an improved large-scale synthesis of 2-amino-4-chloropyridine []. This is important because this compound serves as a valuable precursor for synthesizing various other chlorinated 2-aminopyridines, including 2-amino-3,4-dichloropyridine []. The researchers were able to produce these compounds in higher yields than previously reported methods, making them more accessible for further study and potential applications.

Q2: The second paper mentions "site selectivity" in dichloropyridines. What does this mean, and why is it important in the context of 3,4-dichloropyridine?

A2: Site selectivity refers to the ability to direct a chemical reaction to occur at a specific position on a molecule, even when multiple potential reaction sites exist []. In the case of 3,4-dichloropyridine, this is particularly important because the molecule possesses two chlorine atoms, each potentially replaceable by other functional groups. By carefully selecting reagents and conditions, chemists can control whether a reaction occurs at the 2-position or the 5-position of the pyridine ring, leading to different final products []. This control over regiochemistry is crucial for synthesizing specific isomers and building more complex molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)

![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)